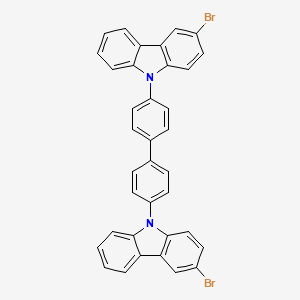

4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl

Beschreibung

Preamble on Organic Semiconductors and Their Device Applications

Organic semiconductors are a class of carbon-based materials that exhibit semiconductor properties, enabling them to conduct electrical charge. mdpi.com Unlike their inorganic counterparts, such as silicon, these materials are built from organic molecules or polymers. Their primary advantage lies in the tunability of their electronic properties through synthetic chemistry, allowing for the precise design of materials with desired characteristics. mdpi.com Furthermore, organic semiconductors often offer mechanical flexibility, lighter weight, and the potential for low-cost, large-area fabrication through solution-based processing techniques like printing. nih.gov

These unique attributes have positioned organic semiconductors as foundational materials for a new generation of electronic devices. mdpi.com They are central to the function of Organic Light-Emitting Diodes (OLEDs), which are now widely used in high-resolution displays for televisions, smartphones, and wearables due to their high contrast, energy efficiency, and thin form factor. mdpi.comsigmaaldrich.com In the realm of renewable energy, organic semiconductors are utilized in organic photovoltaics (OPVs), or solar cells, which promise lightweight and flexible power-generating surfaces. sigmaaldrich.com Another significant application is in Organic Field-Effect Transistors (OFETs), which are key components for flexible circuits, sensors, and electronic paper. sigmaaldrich.com

Strategic Importance of Carbazole-Based Materials in Optoelectronics

Among the vast library of organic semiconductor materials, carbazole (B46965) and its derivatives have emerged as exceptionally important building blocks, particularly in the field of optoelectronics. mdpi.comrsc.org Carbazole is an electron-rich aromatic heterocyclic compound known for its robust thermal and electrochemical stability. mdpi.comrsc.org This stability is a critical requirement for ensuring the long operational lifetime of electronic devices.

The primary strategic advantage of the carbazole moiety is its excellent hole-transporting capability, a result of its electron-donating nature. rsc.orgmagtech.com.cn This property makes it an ideal component for use as a hole-transport material or as a host material in the emissive layer of OLEDs. sigmaaldrich.combeilstein-journals.org In phosphorescent OLEDs (PhOLEDs), for instance, a host material must have a high triplet energy to effectively confine the triplet excitons of the phosphorescent dopant, preventing energy loss and ensuring high efficiency. Carbazole derivatives can be designed to meet this high triplet energy requirement. acs.org Moreover, the carbazole structure can be easily functionalized at various positions (such as the N-9, C-3, and C-6 positions), allowing chemists to fine-tune its electronic and physical properties, such as solubility, energy levels (HOMO/LUMO), and charge carrier mobility, to optimize device performance. mdpi.commagtech.com.cn This versatility has led to the widespread use of carbazole-based materials as fluorescent emitters, phosphorescent hosts, and components in materials that exhibit thermally activated delayed fluorescence (TADF). magtech.com.cn

Foundational Context of Biphenyl-Linked Carbazole Systems

To further enhance the properties of carbazole-based materials, a common molecular design strategy involves linking two carbazole units together. The choice of the linker is crucial as it significantly influences the final properties of the molecule. A biphenyl (B1667301) unit is frequently employed as a rigid linker, creating a class of materials known as biphenyl-linked carbazole systems. The archetypal example of this architecture is 4,4'-Bis(9H-carbazol-9-yl)biphenyl, commonly known as CBP. sigmaaldrich.compatsnap.com

The biphenyl core serves several important functions. It extends the π-conjugation of the molecule, which can affect its charge transport and optical properties. acs.org However, the biphenyl linker also introduces a significant steric twist between the two carbazole units and between the carbazole and the biphenyl planes. This twisted conformation is highly beneficial as it can disrupt electronic coupling between the donor (carbazole) and acceptor moieties in bipolar host materials, helping to maintain a high triplet energy. researchgate.net This is essential for hosting blue phosphorescent emitters in high-efficiency OLEDs. researchgate.net The rigidity of the biphenyl unit also contributes to a high glass transition temperature (Tg), which imparts morphological stability to the material in the solid state, a critical factor for device longevity. researchgate.netrsc.org By modifying the substitution pattern on the biphenyl core or the carbazole units, researchers can precisely control the spatial arrangement and electronic properties of these systems. researchgate.net

Specific Focus on 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl as a High-Performance Material Candidate

Within the family of biphenyl-linked carbazole systems, 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl represents a strategically designed derivative of the well-established CBP host material. The introduction of bromine atoms at the 3- and 3'-positions of the two carbazole units is a deliberate chemical modification intended to impart specific advantageous properties.

Bromination is a common and effective strategy in the design of optoelectronic materials. The presence of the heavy bromine atom can enhance spin-orbit coupling, which facilitates intersystem crossing—the transition between singlet and triplet excited states. This property is particularly relevant for applications in phosphorescent or TADF materials. Furthermore, the electron-withdrawing nature of bromine can modulate the energy levels (HOMO and LUMO) of the molecule, allowing for better energy level alignment with other materials in a device stack. The bromine atoms also serve as versatile synthetic handles, enabling further functionalization through cross-coupling reactions to build even more complex molecular architectures.

While extensive performance data for 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is not widely published, its structural design makes it a compelling candidate for a high-performance host material in OLEDs. It builds upon the proven, high-performance CBP framework, which is known for its good hole transport and high thermal stability. sigmaaldrich.com The addition of bromine is anticipated to raise the triplet energy of the molecule compared to the parent CBP, making it potentially suitable for hosting high-energy blue phosphorescent emitters, a long-standing challenge in OLED technology. researchgate.net

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Chemical Name | 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl |

| Molecular Formula | C₃₆H₂₂Br₂N₂ |

| Molecular Weight | 642.38 g/mol calpaclab.com |

| CAS Number | 848086-93-1 calpaclab.com |

| Purity | ≥98% calpaclab.com |

| Product Family | OLED and PLED Materials calpaclab.com |

Eigenschaften

Molekularformel |

C36H22Br2N2 |

|---|---|

Molekulargewicht |

642.4 g/mol |

IUPAC-Name |

3-bromo-9-[4-[4-(3-bromocarbazol-9-yl)phenyl]phenyl]carbazole |

InChI |

InChI=1S/C36H22Br2N2/c37-25-13-19-35-31(21-25)29-5-1-3-7-33(29)39(35)27-15-9-23(10-16-27)24-11-17-28(18-12-24)40-34-8-4-2-6-30(34)32-22-26(38)14-20-36(32)40/h1-22H |

InChI-Schlüssel |

PIQLSWNMCZTPKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86)C=CC(=C3)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,4 Bis 3 Bromo 9h Carbazol 9 Yl Biphenyl

Synthetic Routes to Key Intermediates

The synthesis of the target compound is fundamentally reliant on the efficient preparation of its constituent precursors, primarily 3-bromocarbazole and the subsequent functionalization of its nitrogen atom.

Advanced Strategies for 3-Bromocarbazole Synthesis

The generation of 3-bromocarbazole is a critical initial step. A prevalent and effective method involves the electrophilic bromination of carbazole (B46965).

A common approach utilizes N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically conducted by adding NBS portion-wise to a solution of carbazole in a suitable solvent, such as dimethylformamide (DMF) or ethyl acetate (B1210297), often at a reduced temperature (e.g., 0°C) to control selectivity before allowing the reaction to proceed at room temperature. chemicalbook.comgoogle.com One specific procedure involves dissolving carbazole in DMF, adding NBS dropwise at 0°C, and stirring the mixture for 24 hours at room temperature. The product is then precipitated by pouring the reaction mixture into water. chemicalbook.com Another variation uses ethyl acetate as the solvent, which can simplify the work-up process. google.com

Purification of the resulting 3-bromocarbazole is crucial. While column chromatography can be used, recrystallization is often a more efficient method for obtaining high-purity material (>98%). google.com Solvents like chloroform (B151607) or ethanol (B145695) are commonly employed for this purpose. chemicalbook.commdpi.com The successful synthesis of 3-bromocarbazole from carbazole and NBS has been reported with high yields, for instance, 94% after recrystallization from ethanol. mdpi.com

The following table summarizes a representative synthesis of 3-bromocarbazole.

| Reactant | Reagent | Solvent | Conditions | Purification | Yield | Reference |

| Carbazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to Room Temp, 24h | Crystallisation from chloroform | 47% | chemicalbook.com |

Methodologies for N-Functionalization of Carbazole Units

Once 3-bromocarbazole is obtained, the next pivotal step is the functionalization of the carbazole nitrogen (N-functionalization). This creates the N-aryl linkage that is characteristic of the final product. The primary methods for achieving this are transition metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation and Buchwald-Hartwig amination.

The Ullmann reaction, a classical method, typically involves the use of a copper catalyst. For instance, N-phenyl-3-bromocarbazole can be prepared by reacting 3-bromocarbazole with bromobenzene (B47551) in the presence of a copper salt catalyst and a base like potassium carbonate, in a high-boiling solvent such as DMF or xylene at temperatures ranging from 80-150°C. google.com

More contemporary and often more efficient methods rely on palladium catalysis (Buchwald-Hartwig amination). These reactions offer broader substrate scope and often proceed under milder conditions. acs.orgacs.org The process involves the palladium-catalyzed coupling of the carbazole nitrogen with an aryl halide. acs.orgmit.edu This approach is foundational for coupling the 3-bromocarbazole units to the biphenyl (B1667301) core in the final step of the synthesis of the target molecule.

Beyond N-arylation, N-alkylation of the carbazole ring is also a well-established procedure. This is typically achieved by treating the carbazole with a base, such as potassium hydroxide (B78521) or potassium tert-butoxide, to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., 1-bromobutane). rsc.orgchemicalbook.com

Construction of the Biphenyl Core and Its Integration with Carbazole Moieties

The final stage of the synthesis involves creating the central biphenyl structure and attaching the two 3-bromo-9H-carbazole units to it at the 4 and 4' positions.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation

Palladium-catalyzed reactions are the state-of-the-art for constructing the complete framework of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl. The synthesis is typically achieved through a double N-arylation reaction, where two molecules of 3-bromocarbazole are coupled with a 4,4'-dihalobiphenyl, such as 4,4'-diiodobiphenyl (B1208875) or 4,4'-dibromobiphenyl.

This transformation is a direct application of the Buchwald-Hartwig amination. The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., biaryl phosphines like SPhos), and a base (e.g., sodium tert-butoxide or potassium carbonate) in an inert solvent like toluene (B28343) or dioxane. nih.gov The palladium catalyst facilitates the C-N bond formation between the nitrogen of the carbazole and the carbons of the biphenyl ring. acs.org The high efficiency and functional group tolerance of palladium catalysis make it the preferred method for synthesizing complex molecules like the target compound. acs.orgacs.org

Alternatively, the biphenyl core itself can be constructed via a palladium-catalyzed Suzuki-Miyaura coupling reaction between two arylboronic acid or ester molecules, followed by the N-arylation steps. nih.govtandfonline.com

Alternative Linkage Formation Protocols

While palladium catalysis is dominant, alternative methods, primarily based on copper catalysis (Ullmann condensation), can also be employed to form the C-N linkages. A one-step synthesis for the parent compound, 4,4'-bis(9H-carbazol-9-yl)biphenyl (CBP), involves reacting carbazole with 1,4-diiodobenzene (B128391) in the presence of a copper salt catalyst, an organic base, a silver salt oxidant, and a phase transfer catalyst at elevated temperatures (120-140°C). patsnap.com This approach could theoretically be adapted for the synthesis of the brominated analogue by starting with 3-bromocarbazole. These copper-catalyzed methods, while often requiring harsher conditions (higher temperatures) and stoichiometric amounts of copper, provide a viable, palladium-free alternative. google.compatsnap.com

Purification and Characterization Techniques for Target Compound Elucidation

Following the synthesis, rigorous purification and characterization are necessary to confirm the identity and purity of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl.

Purification: The primary methods for purification include:

Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from unreacted starting materials, catalysts, and byproducts. A gradient of solvents, such as hexane (B92381) and ethyl acetate or cyclohexane (B81311) and dichloromethane, is typically used as the eluent. mdpi.comrsc.org

Recrystallization/Precipitation: This is a powerful technique for obtaining highly pure crystalline solids. The crude product is dissolved in a hot solvent (or solvent mixture) and allowed to cool slowly, causing the pure compound to crystallize. chemicalbook.comgoogle.com Washing the final product with solvents like ethanol or methanol (B129727) can remove residual impurities.

Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the final compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. researchgate.net

Mass Spectrometry (MS): Techniques like GC-MS or high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight and elemental composition of the compound. mdpi.comresearchgate.net

Melting Point: The melting point is a key indicator of purity; a sharp melting range suggests a pure compound. chemicalbook.com

Chromatographic Analysis: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and assess the purity of the product, while High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. sigmaaldrich.com

Optical Spectroscopy: UV-Visible absorption and fluorescence spectroscopy can characterize the electronic properties of the molecule, providing information on its conjugation and energy levels (HOMO/LUMO). sigmaaldrich.com

The following table provides key identifiers for the target compound.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₂₂Br₂N₂ | calpaclab.com |

| Molecular Weight | 642.38 g/mol | calpaclab.com |

| CAS Number | 848086-93-1 | calpaclab.com |

| Solubility | Soluble in THF, Chloroform, Dichloromethane | sigmaaldrich.com |

Molecular Engineering and Structure Property Relationships in 4,4 Bis 3 Bromo 9h Carbazol 9 Yl Biphenyl Analogs

Design Principles for Modulating Electronic and Optical Responses

The introduction of bromine atoms at the 3 and 3' positions of the carbazole (B46965) units in the CBP backbone is a deliberate design choice aimed at fine-tuning the material's properties. Bromine, being an electronegative halogen atom, exerts a significant inductive electron-withdrawing effect. This effect is known to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The stabilization of the HOMO level can be particularly advantageous in improving the material's stability towards oxidation and in tailoring the charge injection barriers in multilayered electronic devices.

Furthermore, the "heavy-atom" effect of bromine is a critical design principle for enhancing intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state. This is particularly relevant for host materials in PhOLEDs, where efficient energy transfer to a phosphorescent dopant is paramount. While the parent CBP already possesses a high triplet energy, the introduction of bromine can influence the rate of ISC and the lifetime of the triplet excitons. beilstein-journals.org

The position of the substituent on the carbazole ring is also a key consideration. Substitution at the 3-position, as opposed to other positions like the 2, 4, or 9-positions, offers a distinct electronic and steric environment that can be exploited to control the molecule's properties.

A comparison of the fundamental electronic properties of the parent CBP and the anticipated properties of its 3,3'-dibrominated analog is presented in the table below. The values for the brominated compound are estimations based on established principles of substituent effects.

| Property | 4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP) | 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl (Expected) |

| HOMO Level | ~ -5.8 eV | Lower than CBP (e.g., ~ -6.0 eV) |

| LUMO Level | ~ -2.4 eV | Lower than CBP (e.g., ~ -2.6 eV) |

| Triplet Energy (E_T) | ~ 2.56 eV | Potentially similar or slightly lower than CBP |

| Photoluminescence | Blue emission | Likely blue emission, potentially with altered quantum yield |

Conformational Analysis and Torsional Dynamics of the Biphenyl-Carbazole Linkage

The three-dimensional structure of 4,4'-bis(carbazol-9-yl)biphenyl and its derivatives plays a crucial role in determining their solid-state packing and, consequently, their charge transport and photophysical properties. The torsional angle between the two phenyl rings of the biphenyl (B1667301) core and the rotational freedom of the carbazole units are key conformational parameters.

Influence of Bromine Substituents on Molecular Geometry and Planarity

Theoretical studies on the parent CBP molecule have shown that the torsional angle between the two phenyl rings of the biphenyl unit is approximately 38-42 degrees in the ground state. This non-planar conformation is a result of the balance between π-conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens on the phenyl rings. The bromine substituents on the carbazole units are not expected to drastically alter this biphenyl torsional angle directly due to their remote position. However, they can influence the packing of the molecules in the solid state, which can indirectly affect the observed dihedral angles.

Steric Hindrance and Locked Junctions in Related Carbazole-Biphenyl Systems

The concept of "locking" the conformation of carbazole-biphenyl systems through the introduction of bulky substituents has been explored as a strategy to control their properties. For instance, the introduction of methyl groups at the 1,8-positions of the carbazole or the 2,2'-positions of the biphenyl in CBP derivatives has been shown to create a more rigid and twisted structure. researchgate.net This steric hindrance can prevent planarization in the excited state, which is often associated with energy loss pathways.

While bromine is larger than hydrogen, its steric impact at the 3-position is less pronounced than that of a methyl group at the 1 or 8-position of the carbazole. However, the van der Waals radius of bromine is significant and will influence the intermolecular packing. In closely packed films, the bromine atoms of adjacent molecules can interact, potentially leading to specific packing motifs that could either enhance or hinder charge transport depending on the resulting intermolecular distances and orbital overlap. The steric bulk of the bromine atoms can also prevent the close co-facial aggregation of the carbazole units, which is known to cause self-quenching of the emission.

Impact of Substituent Positionality on Electronic Structure and Charge Distribution

The position of the bromine substituent on the carbazole ring is a critical determinant of its electronic influence. In 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl , the bromine atoms are located at the 3-position. This position is part of the π-conjugated system of the carbazole but is not directly in the main charge transport pathway along the long axis of the molecule, which is often considered to be through the nitrogen and the biphenyl bridge.

The inductive electron-withdrawing nature of the bromine atom at the 3-position will lower the energy of the molecular orbitals. Density Functional Theory (DFT) calculations on related substituted carbazoles have shown that the HOMO is typically localized on the electron-rich carbazole and triphenylamine (B166846) moieties, while the LUMO can be distributed across the molecule. In the case of the 3-brominated derivative, a stabilization of the HOMO level is expected, which can be beneficial for hole injection from adjacent layers in an OLED and can enhance the material's oxidative stability.

The table below summarizes the expected impact of 3-bromo substitution on the electronic properties compared to the parent CBP.

| Electronic Property | 4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP) | 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl (Expected Impact) |

| HOMO Energy Level | ~ -5.8 eV | Lowered (Stabilized) |

| LUMO Energy Level | ~ -2.4 eV | Lowered (Stabilized) |

| Band Gap | ~ 3.4 eV | Relatively similar, slight changes possible |

| Charge Distribution in HOMO | Delocalized over carbazole units | Similar delocalization, with reduced density near bromine |

| Charge Distribution in LUMO | Primarily on biphenyl core | Similar localization, potentially with minor perturbation |

Correlations between Molecular Architecture and Device Performance Metrics

The ultimate test of a new material for organic electronics lies in its performance within a device. For a host material in a PhOLED, key performance metrics include current efficiency, power efficiency, external quantum efficiency (EQE), and operational lifetime. The molecular architecture of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is expected to influence these metrics in several ways.

The anticipated lower HOMO level of the brominated compound could lead to a better energy level alignment with the hole transport layer, potentially reducing the turn-on voltage of the device. The high triplet energy, which is a hallmark of the CBP family, should be largely retained, allowing for efficient energy transfer to blue or green phosphorescent emitters.

The introduction of bromine can also impact the charge transport properties. While the bulky bromine atoms might slightly hinder intermolecular charge hopping due to increased spacing, they can also enforce a more ordered packing in the thin film, which could be beneficial for charge mobility. Furthermore, the increased stability towards oxidation due to the lower HOMO level could contribute to a longer operational lifetime of the OLED device by reducing the formation of charge-induced degradation products.

The table below outlines the expected correlations between the molecular features of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl and its performance in an OLED.

| Molecular Feature | Expected Impact on Device Performance |

| Lowered HOMO Level | Improved hole injection, enhanced oxidative stability, potentially longer lifetime. |

| High Triplet Energy | Efficient energy transfer to blue/green phosphors, high internal quantum efficiency. |

| Steric Hindrance from Bromine | Reduced self-quenching, potentially improved photoluminescence quantum yield in the solid state. |

| Heavy-Atom Effect | Potential influence on ISC rates and triplet state dynamics. |

| Morphological Stability | The rigid biphenyl-carbazole core should provide good thermal stability. |

Electronic Structure and Photophysical Phenomena of 4,4 Bis 3 Bromo 9h Carbazol 9 Yl Biphenyl

Ground State Electronic Configuration and Charge Delocalization

Investigation of Frontier Molecular Orbital (FMO) Characteristics and Energy Alignment

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the charge injection and transport capabilities of a material. In the parent compound, 4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP), the HOMO is primarily localized on the electron-rich carbazole (B46965) moieties, while the LUMO is distributed across the biphenyl (B1667301) core. This separation of the FMOs is a characteristic feature of many host materials used in Organic Light-Emitting Diodes (OLEDs).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP) | -5.47 | -1.22 | 4.25 |

| 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl | Estimated Lower than CBP | Estimated Lower than CBP | Similar to CBP |

Note: The values for 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl are inferred based on the known effects of halogen substitution on similar carbazole derivatives.

Influence of Bromine on Electron Density Distribution

The presence of bromine atoms at the 3-position of the carbazole rings directly impacts the electron density distribution within the molecule. As an electronegative element, bromine withdraws electron density from the carbazole ring through the sigma bond framework (inductive effect). This withdrawal is most pronounced at the carbon atom to which the bromine is attached and to a lesser extent, the surrounding atoms.

This alteration in electron density has significant consequences for the molecule's intermolecular interactions and its electronic properties. The polarization of the C-Br bond can lead to specific intermolecular interactions in the solid state, potentially influencing the molecular packing and, consequently, the charge transport properties. Furthermore, the modification of the electron density on the carbazole moiety can affect its hole-transporting characteristics, a key function of this unit in many organic electronic devices. Theoretical studies on brominated aromatic compounds have consistently shown a redistribution of electron density, with a notable increase in positive charge on the carbon atom bonded to the bromine.

Excited State Relaxation Pathways and Energy Transfer Mechanisms

Upon photoexcitation, 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl can undergo a variety of relaxation processes. The nature and efficiency of these pathways, including radiative and non-radiative decay of singlet and triplet excitons, are of paramount importance for its application in light-emitting devices.

Singlet Exciton (B1674681) Generation and Radiative Decay Processes

In organic semiconductors, the recombination of injected electrons and holes leads to the formation of singlet and triplet excitons in a 1:3 ratio. researchgate.net The radiative decay of singlet excitons is responsible for fluorescence. For 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl, the introduction of the heavy bromine atoms is expected to have a profound effect on the singlet exciton dynamics due to the heavy-atom effect. This effect enhances spin-orbit coupling, which can increase the rate of intersystem crossing (ISC) from the first excited singlet state (S1) to the triplet manifold (T1). nih.gov

An enhanced ISC rate would lead to a decrease in the fluorescence quantum yield as the non-radiative ISC process becomes a more competitive decay pathway for the singlet excitons. Therefore, while the parent compound CBP is a reasonably efficient blue fluorescent material, the brominated derivative is expected to exhibit weaker fluorescence. This property can be advantageous when the material is used as a host for phosphorescent emitters, as it facilitates the transfer of energy from the host's singlet excitons to the guest's triplet states.

Triplet Exciton Localization, Energetics, and Management

The management of triplet excitons is a cornerstone of high-efficiency OLED technology. In host materials, a high triplet energy is crucial to ensure efficient energy transfer to the phosphorescent guest and to prevent back-energy transfer. The triplet energy of the parent CBP is approximately 2.56 eV.

| Compound | Triplet Energy (T1) (eV) | Key Feature |

| 4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP) | ~2.56 | Standard Host Material |

| 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl | Expected to be high | Enhanced Spin-Orbit Coupling |

Note: The triplet energy for 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is inferred to be high based on related structures, with the key feature being the influence of the bromine atoms.

Photophysical Pathways Involving Excimer and Exciplex Formation in Carbazole-Biphenyl Systems

In the solid state, carbazole-based materials are known to form excimers, which are excited-state dimers that emit light at a lower energy (longer wavelength) than the monomer emission. This can be detrimental to the color purity of blue OLEDs. The formation of excimers is highly dependent on the molecular packing and the degree of π-π stacking between adjacent carbazole moieties.

The introduction of bulky substituents can sterically hinder the close approach of molecules, thereby suppressing excimer formation. While bromine is not a particularly bulky atom, its presence can influence the crystal packing of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl. However, detailed studies on the solid-state morphology and its effect on excimer formation in this specific compound are lacking. In related carbazole-biphenyl systems, the propensity for excimer formation has been shown to be influenced by the substitution pattern.

Exciplexes, on the other hand, are excited-state complexes formed between an electron-donating and an electron-accepting molecule. In the context of OLEDs, exciplexes can form at the interface between the hole-transporting and electron-transporting layers. While 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is primarily a hole-transporting host material, its interaction with electron-transporting materials could potentially lead to exciplex formation, which would also result in red-shifted emission. The electronic modifications induced by the bromine atoms could influence the energy levels and thus the propensity for exciplex formation with various partner molecules.

Advanced Spectroscopic Characterization of Electronic Transitions

The electronic transitions of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl are elucidated through a combination of advanced spectroscopic techniques and computational analysis. These methods provide deep insights into the molecule's behavior upon interaction with light, which is fundamental to its application in optoelectronic devices. The primary techniques employed include UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and computational modeling.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a foundational technique for probing the electronic transitions from the ground state to various excited states. The absorption spectrum of carbazole-based compounds is typically characterized by distinct bands corresponding to different electronic transitions. For molecules with a carbazole-biphenyl structure, absorption bands in the range of 250-320 nm are generally assigned to the localized π-π* transitions within the carbazole and biphenyl units. researchgate.net

Another significant feature in the spectra of such compounds is the appearance of bands at longer wavelengths, often between 320 nm and 370 nm. researchgate.net These bands are attributed to intramolecular charge-transfer (ICT) transitions. In the case of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl, this transition occurs between the electron-donating carbazole moieties and the biphenyl core. The bromine atoms at the 3-positions of the carbazole rings act as electron-withdrawing groups, which can modulate the energy of these charge-transfer states. For a related, non-brominated compound, 4,4′-Bis(carbazol-9-yl)biphenyl (CBP), distinct absorption maxima are observed at approximately 292 nm and 318 nm. sigmaaldrich.com The introduction of bromine is expected to influence these transition energies.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the de-excitation pathways from the lowest singlet excited state (S₁) to the ground state (S₀). The emission spectrum reveals the energy of the emitted photons, while the fluorescence quantum yield quantifies the efficiency of this radiative process. For the parent compound CBP, fluorescence is observed with an excitation wavelength of 369 nm in a tetrahydrofuran (B95107) (THF) solution. sigmaaldrich.com The photophysical analysis through fluorescence spectroscopy is crucial for evaluating the charge-transfer characteristics of the excited state.

Computational and Theoretical Analysis

Advanced computational approaches, such as time-dependent long-range corrected tight-binding density functional theory (TD-LC-DFTB), are also used to simulate absorption spectra in both gas and condensed phases. rsc.org These simulations must account for both static disorder, arising from molecular packing and deformations, and dynamic disorder to achieve good agreement with experimental spectra. rsc.org

The combination of these spectroscopic and computational methods allows for a comprehensive characterization of the electronic transitions in 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl, revealing the nature of its excited states and the influence of its specific chemical structure on its photophysical properties.

Data Tables

Table 1: Spectroscopic Data for 4,4′-Bis(carbazol-9-yl)biphenyl (CBP) for Comparative Analysis Note: This data is for the parent, non-brominated compound and serves as a reference.

| Property | Value | Solvent/Method | Citation |

| UV Absorption (λmax) | 292 nm, 318 nm | THF | sigmaaldrich.com |

| Fluorescence Excitation (λex) | 369 nm | THF | sigmaaldrich.com |

| HOMO Energy Level | 6.0 eV | - | sigmaaldrich.com |

| LUMO Energy Level | 2.9 eV | - | sigmaaldrich.com |

Computational Chemistry and Theoretical Modeling of 4,4 Bis 3 Bromo 9h Carbazol 9 Yl Biphenyl

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. It is the standard method for investigating the ground-state properties of organic electronic materials.

Accurate Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The geometry of this molecule is largely defined by the torsional angles between the two phenyl rings of the biphenyl (B1667301) core and between the carbazole (B46965) and phenyl moieties.

For the parent compound CBP, studies have shown a significant twist in the biphenyl unit and between the carbazole and biphenyl planes. The introduction of bromine atoms at the 3-positions of the carbazole units is expected to have a subtle but noticeable impact on the geometry. The steric bulk and electronic effects of the bromine atoms can influence the preferred dihedral angles, potentially leading to a slightly different conformational landscape compared to the unsubstituted CBP.

Computational studies on substituted CBP derivatives have demonstrated that the molecular conformation is crucial in determining the electronic properties. researchgate.net Locking the rotational freedom between the carbazole and biphenyl units, for instance through methylation, has been shown to be an effective strategy to control these properties. researchgate.net Therefore, a thorough conformational analysis, exploring the rotational barriers around the key single bonds, is essential for a complete understanding of the molecule's behavior.

Prediction of Electronic Energy Levels (HOMO, LUMO, Band Gap)

A key outcome of DFT calculations is the prediction of the frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies are fundamental to understanding a molecule's charge injection and transport properties, as well as its electrochemical stability. The energy difference between the HOMO and LUMO is the electronic band gap, which provides an initial estimate of the energy required for electronic excitation.

In CBP, the HOMO is typically localized on the electron-rich carbazole moieties, while the LUMO is distributed across the biphenyl core. The introduction of bromine, an electron-withdrawing group, at the 3-position of the carbazole rings is expected to influence these energy levels. Generally, electron-withdrawing substituents tend to lower both the HOMO and LUMO energy levels. rsc.org The magnitude of this shift depends on the position and nature of the substituent. Studies on other carbazole derivatives have shown that substitution at the 3-position can effectively tune the LUMO level. researchgate.net

The table below outlines the expected impact of 3-bromo substitution on the electronic properties of CBP, based on general principles and findings for similar compounds.

| Property | Unsubstituted CBP | 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl (Expected) | Rationale for Expected Change |

| HOMO Energy | ~ -5.5 to -6.0 eV rsc.orgsigmaaldrich.com | Expected to be lower | The electron-withdrawing bromine atoms stabilize the electron density on the carbazole units, lowering the HOMO energy. |

| LUMO Energy | ~ -2.1 to -2.9 eV sigmaaldrich.com | Expected to be lower | The inductive effect of the bromine atoms also stabilizes the LUMO, which has some density on the carbazole moieties. |

| Band Gap | ~ 3.1 to 3.5 eV | Potentially slightly reduced or similar | The relative lowering of HOMO and LUMO levels will determine the change in the band gap. The effect might be a small reduction. |

Note: The values for unsubstituted CBP are approximate and can vary with the computational method and basis set used. The predictions for the bromo-substituted derivative are qualitative and based on established chemical principles.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, such as absorption spectra, and the characterization of singlet and triplet excited states.

Characterization of Singlet and Triplet Excited States

TD-DFT calculations provide the energies and compositions of the singlet (S₁) and triplet (T₁) excited states. The nature of these states is critical for applications in organic light-emitting diodes (OLEDs). For host materials in phosphorescent OLEDs, a high triplet energy is essential to efficiently confine the triplet excitons of the phosphorescent guest emitter.

For CBP, the lowest singlet and triplet excited states are typically localized on the carbazole-biphenyl framework. The introduction of bromine atoms can influence the energies of these states. The heavy-atom effect of bromine can enhance intersystem crossing (ISC), the process of converting a singlet exciton (B1674681) to a triplet exciton, although this effect is generally more pronounced with heavier halogens like iodine. More significantly, the electronic perturbation from the bromine atoms can alter the energy levels of the excited states. Studies on CBP derivatives with electron-withdrawing groups have shown that it is possible to increase the triplet energy. researchgate.net

| Excited State | Unsubstituted CBP | 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl (Expected) | Implication |

| Singlet Energy (S₁) | High | Expected to be high, potentially slightly altered | Relevant for fluorescence properties, though less critical for phosphorescent host applications. |

| Triplet Energy (T₁) | High (~2.6-3.0 eV) researchgate.net | Expected to be high, potentially increased | A high triplet energy is crucial for its application as a host material for blue phosphorescent emitters. |

Elucidation of Charge Transfer Characteristics within Excited States

The nature of the excited state, whether it is a locally excited (LE) state or has significant charge-transfer (CT) character, is a key determinant of the photophysical properties. In a CT state, the electron and hole are spatially separated, which can influence emission efficiency and color. TD-DFT allows for the analysis of the electron density distribution in the excited state compared to the ground state, revealing any charge transfer character.

In molecules like 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl, intramolecular charge transfer can occur from the electron-donating carbazole units to the biphenyl core. The introduction of electron-withdrawing bromine atoms on the carbazole units could potentially modulate this charge transfer character. rsc.org A detailed analysis of the molecular orbitals involved in the electronic transitions calculated by TD-DFT can quantify the extent of charge transfer.

Advanced Computational Methodologies for Triplet Exciton Engineering

The design of host materials for high-energy triplet emitters, particularly for blue phosphorescent OLEDs, requires precise control over the triplet energy. This has led to the development of "triplet exciton engineering" strategies, which heavily rely on computational modeling.

Advanced computational methods beyond standard DFT and TD-DFT, such as multiconfigurational methods or higher-level coupled-cluster theories, can provide more accurate descriptions of excited states, especially in cases with significant double-excitation character or when a high degree of accuracy is needed. ua.es However, for many organic molecules used in OLEDs, well-calibrated DFT and TD-DFT methods offer a good balance of accuracy and computational feasibility.

Computational approaches to triplet exciton engineering in carbazole-biphenyl systems often involve:

Introducing Steric Hindrance: Adding bulky groups to enforce a twisted geometry between the donor and acceptor units can disrupt π-conjugation, which often leads to an increase in the triplet energy. researchgate.net

Modifying Electronic Properties: The use of electron-withdrawing or electron-donating substituents at specific positions on the molecular framework can be used to tune the HOMO and LUMO levels and, consequently, the excited state energies. researchgate.netresearchgate.net

Creating Rigid Structures: Synthesizing molecules with locked conformations can reduce non-radiative decay pathways and lead to more predictable and stable photophysical properties. researchgate.net

For 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl, the bromine atoms serve as electronic modifiers. Computational studies can predict the precise impact of this modification on the triplet energy and guide further synthetic efforts to optimize the material for specific applications.

Predictive Modeling of Structure-Property Relationships and Material Design Guidance

Computational chemistry and theoretical modeling are indispensable tools in the field of materials science, offering profound insights into the electronic and photophysical properties of novel organic semiconductors. For a compound such as 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl, these predictive modeling techniques are crucial for understanding its potential applications and for guiding the rational design of next-generation materials for optoelectronic devices. By employing methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to elucidate the intricate relationships between the molecular structure and its functional properties.

Theoretical investigations into the parent, non-brominated compound, 4,4'-Bis(9-carbazolyl)-1,1'-biphenyl (CBP), have provided a foundational understanding and a theoretical framework for designing effective host materials, particularly for blue phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netmdpi.com These studies have established methodologies to calculate key parameters such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy (T1), and thermal stability.

The introduction of bromine atoms at the 3 and 3' positions of the carbazole moieties in 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is predicted to significantly modulate its electronic properties. Research on other brominated carbazole-based dyes has shown that bromination can induce a blueshift in the UV-visible and photoluminescence spectra and increase the initial oxidation potentials. researchgate.net This is often attributed to the steric hindrance and electron-withdrawing nature of the bromine atoms, which can lead to a more non-planar molecular structure, thereby altering the electronic conjugation. researchgate.net

Detailed Research Findings from Predictive Modeling:

While specific computational studies dedicated exclusively to 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl are not extensively available in the public domain, the principles of molecular design and structure-property relationships can be inferred from computational work on analogous brominated carbazole systems and the parent CBP molecule.

Frontier Molecular Orbitals and Energy Levels:

DFT calculations are instrumental in determining the HOMO and LUMO energy levels, which are critical for charge injection and transport in electronic devices. For host materials in OLEDs, a deep HOMO level is desirable for efficient hole injection from the hole transport layer, while a high LUMO level is necessary to ensure good electron injection and transport. The introduction of electron-withdrawing bromine atoms at the 3,3'-positions is expected to lower both the HOMO and LUMO energy levels of the biphenyl-carbazole system. This effect can be advantageous in tuning the energy level alignment within a device stack to improve charge balance and device efficiency.

Triplet Energy and Application in Phosphorescent OLEDs:

A crucial parameter for host materials in PhOLEDs is the triplet energy (T1). To effectively confine the triplet excitons on the phosphorescent guest emitter and prevent back energy transfer, the host material must possess a higher triplet energy than the guest. TD-DFT calculations are the standard method for predicting triplet energies. For CBP, the parent molecule, the triplet energy is known to be suitable for hosting blue phosphorescent emitters. researchgate.net The bromination at the 3-position of the carbazole ring is a strategic modification. While halogenation can sometimes lower the triplet energy through the heavy-atom effect, the steric interactions introduced by the bromine atoms can also induce a more twisted geometry between the carbazole and biphenyl units. This twisting can disrupt the π-conjugation, which often leads to an increase in the triplet energy. Predictive modeling is essential to quantify this effect for 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl.

Charge Transport Properties:

The charge transport characteristics of a material are intrinsically linked to its molecular structure and packing. Computational models can predict the reorganization energy for both holes and electrons. A lower reorganization energy is indicative of a more rigid molecular structure upon charge injection, which generally facilitates faster charge transport. The introduction of bromine atoms can influence the molecular rigidity and intermolecular interactions, thereby affecting the charge mobility.

Data Tables from Related Computational Studies:

To illustrate the utility of predictive modeling, the following tables present representative computational data for the parent compound CBP and related carbazole derivatives. These values provide a benchmark for anticipating the properties of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl.

Table 1: Calculated Electronic Properties of 4,4'-Bis(9-carbazolyl)-1,1'-biphenyl (CBP) and a Derivative.

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (T1) (eV) |

|---|---|---|---|

| CBP | -5.5 to -5.9 | -2.1 to -2.4 | ~2.6 - 2.9 |

| 1,1-bis(4-(9-carbazolyl)-phenyl)cyclohexane | - | - | ~3.00 |

Data compiled from theoretical studies. researchgate.net

Table 2: Predicted Impact of Substitution on Carbazole Derivatives.

| Substitution Type | Effect on Ionization Potential (Ip) | Effect on Electron Affinity (Ea) | Effect on HOMO/LUMO Energy Levels |

|---|---|---|---|

| Electron-donating | Decrease | Decrease | Increase |

| Electron-withdrawing (e.g., Bromo) | Increase | Increase | Decrease |

Based on general trends from DFT calculations on substituted carbazoles.

Material Design Guidance:

Predictive modeling provides clear guidance for the further functionalization of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl to tailor its properties for specific applications.

Tuning Emission Color and Efficiency: By systematically exploring different substituent groups in silico, it is possible to fine-tune the HOMO-LUMO gap and, consequently, the emission color of derived materials.

Enhancing Charge Transport: Computational screening can identify modifications that lower the reorganization energy, thus improving charge mobility. For instance, introducing bulky, rigid groups can lock the molecular conformation and enhance charge transport.

Optimizing for Specific Device Architectures: The predicted electronic properties can be used to match the energy levels of other materials in an OLED stack, such as the emitter, and the electron and hole transport layers, to optimize charge injection and recombination, leading to higher device efficiency and stability.

Functional Applications in Organic Electronic Devices: Focus on 4,4 Bis 3 Bromo 9h Carbazol 9 Yl Biphenyl

Role as Host Material in Organic Light-Emitting Diodes (OLEDs)

In phosphorescent OLEDs (PhOLEDs), a host material plays a critical role in the emissive layer by dispersing the phosphorescent guest (dopant) molecules, facilitating charge transport, and ensuring efficient energy transfer to the guest for light emission. The parent compound, 4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP), is a widely utilized host material known for its high hole mobility. sigmaaldrich.com The introduction of bromine atoms onto the carbazole (B46965) units, as in 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl , is a strategic modification aimed at further refining the material's properties for enhanced device performance.

Management of Triplet Excitons in Phosphorescent Emitters

A crucial function of a host material in a PhOLED is to effectively confine the triplet excitons on the phosphorescent guest molecules, preventing their non-radiative decay and ensuring high quantum efficiency. This requires the host material to possess a triplet energy level higher than that of the guest emitter. mdpi.com For instance, the triplet energy of the parent compound CBP is approximately 2.58 eV. scispace.com

Optimization of Charge Carrier Transport and Injection

Balanced charge carrier transport (holes and electrons) within the emissive layer is paramount for achieving high efficiency and long operational stability in OLEDs. mdpi.com Carbazole-based materials are generally known for their good hole-transporting properties. nih.govbohrium.com The parent compound, CBP, exhibits bipolar charge-transport properties, meaning it can transport both holes and electrons. sigmaaldrich.com

The modification of the CBP structure through bromination can potentially optimize these charge transport characteristics. The introduction of electron-withdrawing bromine atoms could influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. nih.govrsc.org This tuning of energy levels is critical for matching with the energy levels of adjacent layers (hole and electron transport layers) to reduce the energy barrier for charge injection. Furthermore, the molecular structure of carbazole derivatives can be designed to facilitate either hole or electron transport. rsc.org While specific experimental data on the charge transport properties of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl are not available, the principle of tuning electronic properties through halogenation is a well-established strategy in the design of OLED materials. kaust.edu.saacs.orgkaust.edu.sa

Performance Enhancement in Blue Phosphorescent OLEDs and Beyond

The development of efficient and stable deep-blue PhOLEDs remains a significant challenge, primarily due to the need for host materials with very high triplet energies to effectively host blue emitters. scispace.com As mentioned, structural modifications can increase the triplet energy of CBP derivatives, making them suitable hosts for blue phosphorescent emitters. scispace.com

While there is no direct reported data on the performance of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl in blue PhOLEDs, research on other carbazole-based hosts provides insights. For instance, novel carbazole-based multifunctional materials have been designed to act as deep-blue emitters and phosphorescent hosts, achieving high external quantum efficiencies. rsc.org Furthermore, the modification of carbazole-based donors has been shown to tune the emission color of exciplex systems, which can be used as co-hosts in OLEDs. rsc.org Green and red phosphorescent OLEDs have also benefited from the development of novel carbazole-type host materials. nih.gov The bromination of the CBP backbone in 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl could potentially lead to a host material with properties suitable for enhancing the performance of not only blue but also other colored PhOLEDs.

Exploration of Other Optoelectronic Device Integrations

The favorable electronic and photophysical properties of carbazole derivatives extend their potential applications beyond OLEDs to other organic electronic devices.

Potential in Organic Photovoltaics (OPVs)

In organic photovoltaics, carbazole-based materials are often used as the electron-donating component in the active layer of bulk heterojunction solar cells. researchgate.netresearchgate.net The parent compound, CBP, can be used as a hole transport material or as part of the active layer in OPV devices. sigmaaldrich.com The introduction of bromine atoms in 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl could influence its absorption spectrum and energy levels, which are critical parameters for a donor material in an OPV. The goal is to achieve broad absorption of the solar spectrum and appropriate HOMO/LUMO levels for efficient charge separation at the donor-acceptor interface. Studies on brominated carbazole-based dyes have shown that bromination can affect the optical and electrochemical properties, which in turn influences their performance in energy applications. nih.govrsc.org

Potential in Dye-Sensitized Solar Cells (DSSCs)

Carbazole derivatives are also extensively investigated as sensitizers and hole-transporting materials in dye-sensitized solar cells. nih.govresearchgate.netresearchgate.netnih.gov As sensitizers, they are responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The design of carbazole-based dyes with donor-π-acceptor (D-π-A) structures has been a successful strategy. nih.govrsc.orgresearchgate.net The introduction of bromine atoms, as in 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl , could be a strategy to modify the properties of a carbazole-based dye. For example, the bromination of carbazole-based D-π-A organic dyes has been shown to impact their optical and electrochemical properties, leading to enhanced performance in visible-light-driven hydrogen evolution, a process related to the principles of DSSCs. nih.govrsc.org The non-planar nature induced by bromination can suppress dye aggregation, which is beneficial for device efficiency. nih.govrsc.org

Strategies for Device Architecture Optimization and Interfacial Engineering

The performance of organic electronic devices based on 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is intricately linked to the meticulous engineering of the device architecture and the interfaces between different layers. Optimizing these aspects is crucial for enhancing charge injection, transport, and recombination processes, which ultimately govern the efficiency and longevity of the device. Key strategies employed include the blending of materials to form composite active layers and the precise control over the thin film morphology and molecular packing of the carbazole-based compound.

Blending and Doping Effects on Material Performance

Blending for Enhanced Charge Transport and Exciton (B1674681) Management:

The practice of creating a blended active layer, where 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl acts as a host material, is particularly prevalent in the fabrication of Organic Light-Emitting Diodes (OLEDs). In such systems, the compound is mixed with a guest emitter material. This strategy is designed to confine charge recombination to the guest molecules, thereby harnessing their high photoluminescence quantum yields. The wide bandgap and high triplet energy expected from the carbazole and biphenyl (B1667301) moieties make 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl a suitable candidate for hosting phosphorescent or thermally activated delayed fluorescence (TADF) emitters. openreadings.eursc.org

The introduction of bromine atoms at the 3-positions of the carbazole units can modulate the electronic properties of the host material. While specific experimental data on the blending of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl is not extensively documented in public literature, the principles of host-guest systems in OLEDs suggest that careful selection of the guest material is paramount. The energy levels (HOMO and LUMO) of the host and guest must be appropriately aligned to ensure efficient energy transfer from the host to the guest.

Furthermore, blending 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl with an electron-transporting material can create a bipolar host system. This approach aims to balance the flux of holes and electrons within the emissive layer, which is a critical factor for achieving high recombination efficiency and reducing efficiency roll-off at high brightness levels. rsc.org The bromination of the carbazole core may influence the hole-transporting properties, and therefore, the choice of the electron-transporting co-host and their relative concentrations would need to be optimized to achieve a balanced charge transport. researchgate.net

Doping for Improved Conductivity and Interfacial Properties:

Doping involves introducing a small amount of a foreign material (dopant) into the 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl matrix. This technique is often employed to enhance the charge injection and transport properties of the organic semiconductor layers. For instance, p-type doping of the hole-transport layer (which could be comprised of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl) with a strong electron acceptor can significantly increase its conductivity. This leads to a reduction in the operating voltage of the device and improved power efficiency.

The effects of doping on the performance of devices utilizing carbazole derivatives have been noted in various studies. While direct doping studies on 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl are scarce, the general principles remain applicable. The effectiveness of a dopant is dependent on the energy level alignment with the host material and its ability to facilitate charge transfer.

| Strategy | Objective | Potential Effect on 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl Based Devices |

| Blending with Emitter | Confine recombination on guest | Potentially high efficiency OLEDs by leveraging high quantum yield emitters. |

| Blending with Co-Host | Achieve balanced charge transport | Improved recombination efficiency and reduced efficiency roll-off. |

| P-type Doping | Increase hole conductivity | Lower operating voltage and higher power efficiency. |

| N-type Doping | Increase electron conductivity | Could be relevant if used in an electron-transporting or bipolar layer. |

Thin Film Morphology and Molecular Packing

The arrangement of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl molecules in the solid state, referred to as thin film morphology and molecular packing, has a profound impact on the electronic properties of the material and the performance of the final device. nwo.nl These characteristics are influenced by factors such as the deposition technique (e.g., vacuum thermal evaporation, spin-coating), substrate temperature, and post-deposition annealing processes. urfu.rumdpi.com

Influence of Bromine Substitution on Molecular Packing:

The presence of bromine atoms on the carbazole units is expected to significantly influence the intermolecular interactions and, consequently, the molecular packing. nih.gov Bromine, being a relatively large and electronegative atom, can participate in halogen bonding and other non-covalent interactions, which can lead to more ordered and compact molecular packing. nankai.edu.cn This enhanced intermolecular ordering can facilitate charge transport by increasing the electronic coupling between adjacent molecules. acs.org

Studies on other brominated organic semiconductors have shown that such substitutions can lead to smaller π-π stacking distances, which is beneficial for charge hopping. nih.gov However, the steric hindrance introduced by the bromine atoms could also disrupt the ideal packing arrangement if not carefully controlled. nankai.edu.cn The planarity of the carbazole-biphenyl system and the dihedral angle between the carbazole and biphenyl units will also play a crucial role in determining the final solid-state structure. nih.gov

Morphological Control for Optimized Device Performance:

The surface morphology of the thin film, including its roughness and the presence of crystalline domains or amorphous regions, is critical for device operation. A smooth and uniform film is generally desirable to prevent short circuits and ensure uniform charge injection across the device area. The formation of microcrystallites, as observed in thin films of other carbazole derivatives, can impact charge transport, with the grain boundaries often acting as traps for charge carriers. mdpi.com

For applications in OLEDs, an amorphous morphology is often preferred for the emissive layer to prevent light scattering and ensure uniform emission. The bulky nature of the 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl molecule, potentially enhanced by the bromo-substituents, may favor the formation of stable amorphous films with a high glass transition temperature (Tg), which is beneficial for the operational stability and lifetime of the device. openreadings.eunih.govresearchgate.net

The control over thin film morphology and molecular packing is therefore a key aspect of optimizing devices based on this material. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are essential for characterizing the morphology and packing of the thin films. mdpi.comrsc.org

| Parameter | Desired Characteristic for High Performance | Potential Influence of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl |

| Intermolecular Packing | Ordered, with close π-π stacking | Bromine atoms may induce ordered packing through halogen bonding. nih.govnankai.edu.cn |

| Film Uniformity | Smooth and continuous | Essential for preventing device failure and ensuring uniform operation. |

| Crystallinity | Application dependent (crystalline for transistors, amorphous for OLEDs) | The molecular structure may favor amorphous films with high Tg. openreadings.euresearchgate.net |

| Grain Boundaries | Minimized in crystalline films | Can act as charge traps, impeding carrier mobility. mdpi.com |

Future Research Trajectories and Emerging Opportunities for 4,4 Bis 3 Bromo 9h Carbazol 9 Yl Biphenyl

Development of Green and Sustainable Synthetic Methodologies

The traditional multi-step synthesis of complex carbazole (B46965) derivatives often involves costly metal catalysts, harsh reaction conditions, and complex purification processes. patsnap.com Future research is increasingly aimed at developing more environmentally friendly and economically viable synthetic routes. The focus is on improving atomic economy, reducing waste, and avoiding toxic reagents. rsc.orgnih.gov

Key strategies for the green synthesis of carbazole-based materials include:

Lewis Acid Catalysis: The use of Lewis acids like Scandium(III) triflate (Sc(OTf)₃) can enable efficient, one-pot domino reactions to construct carbazole scaffolds under more sustainable conditions. rsc.orgnih.gov

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium. Fe-catalyzed domino reactions have proven effective for producing substituted carbazole derivatives in high yields. rsc.org

C-H Activation: Direct C-H functionalization and activation represent a powerful strategy to reduce the number of synthetic steps (e.g., pre-functionalization with halides), thereby minimizing waste. rsc.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

| Synthetic Strategy | Description | Potential Advantages for Synthesizing Brominated Carbazole-Biphenyls | Reference |

|---|---|---|---|

| Lewis Acid Catalysis | Employs catalysts like Sc(OTf)₃ to facilitate cascade reactions for building carbazole frameworks. | Efficient, potentially milder conditions, and applicable to a variety of functional groups. | rsc.orgnih.gov |

| Transition Metal Catalysis (e.g., Iron) | Utilizes earth-abundant metals like iron to catalyze cycloaddition and domino reactions. | Low toxicity, reduced cost compared to precious metals (e.g., Palladium), and high yields. | rsc.org |

| C-H Activation/Functionalization | Directly forms C-C or C-N bonds on the aromatic core, avoiding pre-functionalized starting materials. | Higher atom economy, fewer synthetic steps, and reduced generation of byproduct waste. | rsc.org |

| Sunlight Mediated Methodologies | Uses light as an energy source to drive cyclization reactions. | Highly sustainable, utilizes a renewable energy source, and avoids harsh thermal conditions. | rsc.org |

Advanced In-Situ Spectroscopic Characterization of Device Functionality

To move beyond trial-and-error device optimization, a deeper understanding of the structure-property relationships of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl within a functioning device is essential. Future research will heavily rely on advanced in-situ and operando spectroscopic techniques. These methods allow for the real-time observation of electronic and structural dynamics while the device is operating, providing critical insights into performance and degradation mechanisms. rsc.org

Key areas for future investigation include:

Real-Time Degradation Analysis: Using techniques like in-situ photoluminescence (PL) and electroluminescence (EL) spectroscopy to monitor changes in the material's emission properties over time. This can help identify the chemical and morphological pathways of degradation.

Charge and Exciton (B1674681) Dynamics: Employing transient absorption and time-resolved PL/EL spectroscopy to probe the behavior of charge carriers and excitons within the device layers. This is crucial for understanding efficiency roll-off and the role of the brominated host material in energy transfer processes. rsc.org

Morphological Evolution: Utilizing techniques such as in-situ grazing-incidence X-ray diffraction (GIWAXS) to study changes in the thin-film morphology and molecular packing of the material under thermal or electrical stress, which are known to impact device stability and performance.

Rational Design of Multi-functional Materials Based on Brominated Carbazole-Biphenyl Scaffolds

The bromine atoms on the 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl scaffold are not merely passive substituents; they are versatile chemical handles and influential electronic modifiers. This opens up vast possibilities for the rational design of new, multi-functional materials. elsevierpure.com The introduction of bromine can enhance the non-planarity of molecules, which in turn can decrease dye aggregation and improve performance in applications like photocatalysis. rsc.org

Future design strategies are expected to focus on:

Post-Synthetic Modification: Using the bromine atoms as anchor points for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other functional moieties. This allows for the fine-tuning of electronic properties or the introduction of entirely new functions.

Dual-Function Emitters: Engineering molecules that exhibit both thermally activated delayed fluorescence (TADF) and two-photon absorption (2PA), a combination that has been challenging to achieve due to conflicting design requirements. bioengineer.org Such materials could revolutionize both displays and deep-tissue bioimaging. bioengineer.org

Tuning Triplet Energy: The position of the bromine atom and its interaction with other parts of the molecule can be used to rationally control the triplet energy level, a critical parameter for designing efficient host materials for phosphorescent OLEDs (PhOLEDs). researchgate.netnih.gov

| Design Strategy | Description | Resulting Functionality/Property | Reference |

|---|---|---|---|

| Polyfunctionalization | Attaching various chromophores or functional groups at different positions on the carbazole core. | Fine-tuning of physicochemical and charge-transporting parameters for OLEDs and OPVs. | elsevierpure.com |

| Bromination-Induced Non-planarity | Introducing bromine atoms at specific positions (e.g., 1,8-positions) to create a more twisted molecular structure. | Reduced molecular aggregation, leading to enhanced photocatalytic hydrogen evolution. | rsc.org |

| Donor-Acceptor Architecture | Combining electron-rich carbazole units with electron-deficient moieties. | Creation of materials with properties like TADF and 2PA for OLEDs and bioimaging. | bioengineer.org |

| Modification at the 1-Position | Synthesizing carbazole units with bromine at the 1-position for coupling into larger structures. | Development of host materials with high quantum efficiency and low driving voltage for PhOLEDs. | nih.gov |

Exploration of New Application Domains for Advanced Organic Electronic Materials

While carbazole derivatives are well-established in OLEDs, the unique properties of brominated carbazole-biphenyl scaffolds pave the way for their use in a diverse range of new technological areas. bohrium.commdpi.com

Emerging application domains include:

Organic Photovoltaics (OPVs) and Perovskite Solar Cells: The favorable hole-transport properties and tunable electronic structure make these materials excellent candidates for use as hole-transport layers (HTLs) in solar cells, aiming for higher power conversion efficiencies. bohrium.comsigmaaldrich.com

Organic Field-Effect Transistors (OFETs): The semiconducting nature of the carbazole-biphenyl core suggests its potential application as the active channel material in OFETs for flexible electronics and sensors. sigmaaldrich.com

Biomedical Applications: Research has shown that certain brominated carbazoles can act as antibiotic adjuvants, potentiating the effects of β-lactam antibiotics against resistant bacteria like MRSA. nih.gov This opens a new frontier for these compounds in medicinal chemistry. Furthermore, materials designed for two-photon absorption have significant potential in deep-tissue bioimaging and diagnostics. bioengineer.org

Photocatalysis: Brominated carbazole-based dyes have been used to sensitize Pt/TiO₂ for efficient visible-light-driven hydrogen production, demonstrating their potential in renewable energy applications. rsc.org

Functional Nanoparticle Synthesis: Carbazole derivatives have been used as green reducing agents in the synthesis of fluorescent gold nanoparticles, where the resulting bis-carbazole functionalizes the nanoparticle surface. nih.gov

| Emerging Application Domain | Relevant Material Property | Potential Impact | Reference |

|---|---|---|---|

| Solar Cells (OPV, Perovskite) | Good hole-transport properties, chemical stability, and tunable electronic structure. | Development of more efficient and stable hole-transport layers to improve power conversion efficiency. | bohrium.comsigmaaldrich.com |

| Organic Field-Effect Transistors (OFETs) | Semiconducting properties and ability to form amorphous films. | Creation of flexible and low-cost transistors for next-generation electronics. | sigmaaldrich.com |

| Biomedical Materials | Ability to act as antibiotic adjuvants; potential for two-photon absorption. | Combating antibiotic resistance (MRSA); enabling advanced deep-tissue bioimaging. | bioengineer.orgnih.govnih.gov |

| Photocatalysis | Strong visible light absorption and ability to facilitate charge separation. | Visible-light-driven hydrogen production as a source of clean fuel. | rsc.org |

Q & A

Basic: What synthetic methodologies are optimal for preparing 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Ullmann-type coupling reactions. Key steps include:

- Reactants: Carbazole derivatives (e.g., 3-bromo-9H-carbazole) and 4,4'-diiodobiphenyl.

- Catalysts: CuCl₂·2H₂O and Ag₂CO₃ enhance coupling efficiency, while potassium tert-butoxide acts as a base .

- Solvents: Polar aprotic solvents like DMPU (dimethylpropylene urea) at 140°C for 48 hours improve yield .

- Purification: Column chromatography (petroleum ether:DCM, 10:1 v/v) removes unreacted precursors .

Optimization Tips: - Vary catalyst ratios (e.g., Cu/Ag) to balance reactivity and side-product formation.

- Monitor reaction progress via TLC or HPLC to identify ideal termination points.

Basic: What analytical techniques are critical for characterizing 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl?

Answer:

- Purity Analysis: HPLC with UV detection (λ ~319 nm in CH₂Cl₂) and total nitrogen analysis ensure ≥99% purity .

- Structural Confirmation: Single-crystal X-ray diffraction (SXRD) using SHELX software resolves molecular geometry and bromine positions .

- Thermal Stability: Differential scanning calorimetry (DSC) confirms a melting point of ~283°C .

- Spectroscopy: ¹H/¹³C NMR and FT-IR validate functional groups and substitution patterns .

Advanced: How does bromine substitution at the 3-position of carbazole units influence photophysical properties in OLED applications?

Answer:

Bromine introduces a heavy-atom effect, enhancing spin-orbit coupling and reducing exciton lifetimes. Key findings include:

- Host-Guest Systems: CBP-Br₂ (this compound) as a host in OLEDs improves triplet exciton confinement, boosting electroluminescence efficiency .

- Quantum Yield: Bromine lowers fluorescence quantum yield but increases phosphorescence via intersystem crossing .

Methodological Insight: - Compare transient photoluminescence (TRPL) data of brominated vs. non-brominated analogs to quantify exciton lifetime changes .

Advanced: What computational strategies model the molecular dynamics and electronic structure of this compound?

Answer:

- Density Functional Theory (DFT): Predicts HOMO/LUMO levels and charge transport properties. Basis sets like B3LYP/6-31G* are standard for carbazole derivatives .

- Molecular Dynamics (MD): Simulations in solvents (e.g., THF) assess conformational stability and aggregation tendencies .

Validation: - Cross-reference computational results with experimental UV-Vis spectra (λ_max ~319 nm) and SXRD bond lengths .

Data Contradiction: How to resolve discrepancies in reported device performance linked to synthetic purity?

Answer:

- Purity Impact: Sublimation-purified samples (≥99% HPLC) show superior OLED performance vs. crude samples due to reduced trap states .

- Troubleshooting:

Advanced: What challenges arise in crystallographic refinement of 4,4'-Bis(3-bromo-9H-carbazol-9-yl)biphenyl?